1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

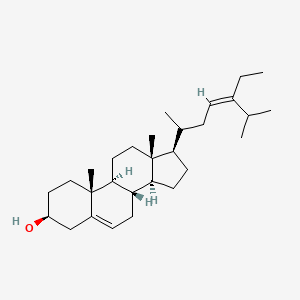

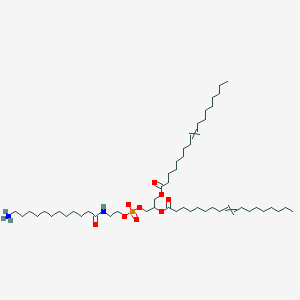

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine): is a synthetic phospholipid derivative. It is a neutral phospholipid that displays sensitivity towards pH changes and is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) . This compound is often utilized in biochemical and biophysical studies due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is synthesized through a multi-step process involving the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:

Oxidation: The double bonds in the oleoyl chains can be oxidized under specific conditions.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Alkyl halides and other electrophiles are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the oleoyl chains.

Reduction: Saturated phospholipid derivatives.

Substitution: Various substituted phospholipid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used as an emulsifier to facilitate DNA-liposome complex transport across membranes. It is also used in combination with cationic phospholipids to increase efficiency during DNA transfection studies .

Biology: In biological research, this compound is used to study membrane structures such as liposomes and lipid rafts. It serves as a fluorescence label for lipid membranes .

Medicine: The compound is utilized in gene therapy as a non-viral method of gene delivery. It forms heterogeneous liposomes with cationic lipids, which are used as delivery vehicles for therapeutic agents .

Industry: In the industrial sector, 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used in the preparation of liposome stock solutions for depositing lipid bilayers on various surfaces .

Wirkmechanismus

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) exerts its effects by integrating into lipid bilayers and altering their properties. It decreases fluorescence lifetime and increases acyl-chain order in mixed membranes . The compound is an essential component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cells .

Vergleich Mit ähnlichen Verbindungen

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: A neutral phospholipid used in similar applications.

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation.

1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Used as a fluorescence label for lipid membranes.

Uniqueness: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to its dodecanylamine group, which enhances its ability to form stable liposomes and facilitates its use in gene delivery and other biomedical applications .

Eigenschaften

Molekularformel |

C53H101N2O9P |

|---|---|

Molekulargewicht |

941.3 g/mol |

IUPAC-Name |

2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(octadec-9-enoyloxy)propyl phosphate |

InChI |

InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60) |

InChI-Schlüssel |

HOOLPMPNZPBWNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)

![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)

![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)

![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)